molecular formula C26H24N6O3 B565708 2H-2-乙基坎地沙坦 CAS No. 1246819-02-2

2H-2-乙基坎地沙坦

货号 B565708
CAS 编号: 1246819-02-2
分子量: 468.517
InChI 键: OFOKUACFEHSBTR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2H-2-Ethyl Candesartan is an impurity of Candesartan . It has a molecular formula of C26H24N6O3 and a molecular weight of 468.51 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-2-Ethyl Candesartan include a melting point of 154-159°C, a predicted boiling point of 746.0±70.0 °C, and a predicted density of 1.34±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .

科学研究应用

作用机制和在慢性心力衰竭中的疗效坎地沙坦酯,坎地沙坦的前药,是血管紧张素 II 型 1 受体的选择性拮抗剂。它因其在管理高血压中的作用而广为人知,并且已在欧洲被批准用于治疗左心室收缩功能受损的慢性心力衰竭 (CHF) 患者。CHARM 计划强调,坎地沙坦酯可显着降低 CHF 患者的发病率和死亡率,既作为 ACE 抑制剂治疗的替代品,也作为其补充,提供心血管益处。尽管其应用广泛,但由于其总体耐受性良好,建议进行肾脏监测C. Fenton & L. Scott, 2005

比较抗高血压疗效坎地沙坦独特的结合特性和与血管紧张素亚型 1 受体的缓慢解离使其有别于其他血管紧张素 II 受体拮抗剂,如氯沙坦。这种区别体现在其在临床试验中优异的抗高血压疗效和更长的作用持续时间J. Mallion & J. Baguet, 2000

在糖尿病肾病中的肾脏保护作用坎地沙坦表现出显着的肾脏保护作用,尤其是在肾脏中,这与它的全身降压能力无关。它有效地降低了高血压患者和 2 型糖尿病患者的肾血管阻力和尿白蛋白排泄,展示了预防或减缓糖尿病肾病进展的潜力A. Mimran & V. Alfaro, 2003

对心血管和脑血管风险降低的影响坎地沙坦已被评估其在降低微量白蛋白尿、心力衰竭、视网膜病变和颈动脉内中层厚度等关键心血管危险因素方面的疗效。其长效性和积极的代谢特性使其成为一种有效的抗高血压药,有助于改善心血管和脑血管预后I. Okpechi & B. Rayner, 2010

作用机制

Target of Action

2H-2-Ethyl Candesartan, also known as Candesartan, is an angiotensin receptor blocker (ARB) that primarily targets the type-1 angiotensin II receptor (AT1) subtype . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which is involved in regulating blood pressure .

Mode of Action

Candesartan acts by selectively blocking the binding of angiotensin II to the AT1 receptor . Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels and increases blood pressure. By blocking its action, Candesartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .

Biochemical Pathways

Candesartan’s action on the AT1 receptor affects several biochemical pathways. One key pathway involves the regulation of intracellular calcium levels . By reducing intracellular calcium overload, Candesartan can alleviate insulin resistance and reduce lipid accumulation . This action on calcium channels suggests a potential role for Candesartan in managing conditions like diabetes and hyperlipidemia, in addition to its primary use in treating hypertension .

Pharmacokinetics

Candesartan is administered orally as a prodrug, Candesartan cilexetil, which is rapidly converted to the active metabolite, Candesartan, during absorption in the gastrointestinal tract . The pharmacokinetic properties of Candesartan are dose-dependent, with a half-life of approximately 3.5 to 4 hours . About 75% of Candesartan is excreted as unchanged drug in urine and feces . In populations with renal or hepatic impairment, the pharmacokinetics of Candesartan may be altered, necessitating dosage adjustments .

Action Environment

The action of Candesartan can be influenced by various environmental factors. For instance, the presence of certain substances in the gastrointestinal tract can affect the absorption of Candesartan cilexetil and its conversion to Candesartan . Additionally, conditions like renal or hepatic impairment can alter the pharmacokinetics of Candesartan, affecting its bioavailability and necessitating dosage adjustments .

安全和危害

Candesartan cilexetil, a related compound, is suspected of damaging fertility or the unborn child . It is also very toxic to aquatic life .

未来方向

2H-2-Ethyl Candesartan is currently available for purchase from various suppliers for pharmaceutical analytical testing . This suggests that it may continue to be used in the development and testing of new pharmaceuticals.

生化分析

属性

IUPAC Name

2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOKUACFEHSBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737917
Record name 2-Ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246819-02-2
Record name 2-Ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。